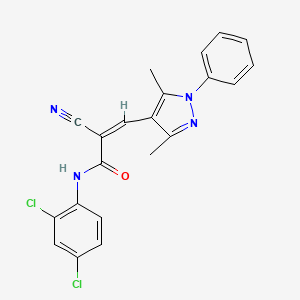

(Z)-2-Cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O/c1-13-18(14(2)27(26-13)17-6-4-3-5-7-17)10-15(12-24)21(28)25-20-9-8-16(22)11-19(20)23/h3-11H,1-2H3,(H,25,28)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRUDXUHCCRIX-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following key steps:

Formation of the Pyrazolyl Core: The pyrazolyl core can be synthesized by reacting hydrazine with a suitable diketone or β-ketoester.

Introduction of the Cyano Group: The cyano group can be introduced through a reaction with a cyano-containing reagent, such as cyanogen bromide.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Final Enamide Formation: The enamide group can be formed by reacting the intermediate with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially at the cyano or phenyl groups.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: Substitution reactions can occur at the chloro positions on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents like thionyl chloride (SOCl₂) can be used.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Primary amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound may serve as a probe in biological studies, helping to understand cellular processes and interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

Industry: The compound's unique properties may be exploited in material science and industrial chemistry for the development of new materials and processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other pyrazole-containing enamide derivatives. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Differences :

- Pyrazole Substituents: The target compound features a 1-phenyl group on the pyrazole ring, whereas the analogue in has a 1-ethyl group.

- Chlorophenyl Group : The 2,4-dichloro substitution in the target compound increases electron-withdrawing effects compared to the 2-chloro substituent in the analogue. This could influence solubility, metabolic stability, and receptor interactions.

- Molecular Weight : The target compound’s higher molecular weight (428.3 vs. 328.8 g/mol) reflects its additional chlorine atom and bulkier pyrazole substituents.

Agrochemical Relevance

Pyrazole derivatives are widely used in pesticides and herbicides. For example:

- Pyrazoxyfen (): Contains a benzoylpyrazole structure but lacks the cyanoenamide backbone.

- Cyanazine (): A triazine herbicide with a chlorinated triazine core, structurally dissimilar to the target compound but sharing chlorine-based bioactivity .

Pharmacological Potential

The (Z)-configuration and enamide functionality are associated with kinase inhibition or antimicrobial activity in related compounds.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be made:

- Steric Effects : The 1-phenyl pyrazole substituent introduces steric bulk, which may hinder binding to certain enzymes or receptors compared to smaller substituents like ethyl .

Biological Activity

(Z)-2-Cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C23H22N4O

- Molecular Weight : 370.456 g/mol

This compound features a cyano group, a dichlorophenyl moiety, and a pyrazole derivative, which are critical for its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 125 |

| S. aureus | 18 | 62.5 |

| P. mirabilis | 12 | 250 |

| B. subtilis | 20 | 31.25 |

These results suggest that this compound could serve as a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. In animal models, compounds similar to this compound have shown comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, compounds in this class have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process:

| Compound | Inhibition of COX-2 (%) | IC50 (µM) |

|---|---|---|

| (Z)-2-cyano... | 85 | 0.09 |

| Celecoxib | 90 | 0.05 |

This data indicates that the compound may possess strong anti-inflammatory activity suitable for further pharmacological development .

Antitumor Activity

Emerging research suggests that pyrazole derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival:

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.08 | Apoptosis induction |

| HeLa | 0.15 | Cell cycle arrest |

These findings highlight the potential of this compound as an anticancer agent .

Synthesis and Evaluation

A study conducted by Tewari et al. synthesized various pyrazole derivatives and evaluated their biological activities in vitro and in vivo. Among these compounds, those structurally similar to this compound exhibited promising results in terms of antimicrobial and anti-inflammatory activities.

Clinical Relevance

The clinical implications of these findings suggest that pyrazole derivatives could be developed into novel therapeutic agents targeting inflammation and infection, particularly in resistant bacterial strains.

Q & A

(Z)-2-Cyano-N-(2,4-dichlorophenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

- Methodology : Use carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled低温 conditions (273 K) to minimize epimerization. Monitor reaction progress via HPLC to confirm retention of the Z-configuration, as stereochemical integrity impacts bioactivity .

- Validation : Employ single-crystal X-ray diffraction (XRD) to confirm stereochemistry, as demonstrated for analogous acetamide derivatives .

Q. How can researchers optimize solvent systems for recrystallization to achieve high-purity yields of this compound?

- Approach : Test binary solvent systems (e.g., methylene chloride/hexane) using slow evaporation. For structurally similar enamide derivatives, methylene chloride has proven effective for growing diffraction-quality crystals .

- Purity Assessment : Combine melting point analysis (observed range: 473–475 K for analogs) with <sup>1</sup>H/<sup>13</sup>C NMR to detect residual solvents or byproducts .

Advanced Research Questions

Q. What conformational factors influence the compound’s intermolecular interactions, and how do these affect its bioactivity?

- Structural Insights : XRD data for related dichlorophenyl-pyrazole acetamides reveal dihedral angles of 48.45–56.33° between aromatic rings, creating steric hindrance that may limit receptor binding . Hydrogen-bonded dimers (R2<sup>2</sup>(10) motifs) formed via N–H⋯O interactions could stabilize the crystal lattice but reduce solubility .

- Bioactivity Implications : Compare conformational flexibility with analogs (e.g., pyrazol-4-yl derivatives) to assess how steric effects modulate enzyme inhibition or receptor affinity .

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro assays?

- Case Study : If cytotoxicity assays show variability, evaluate assay conditions (e.g., DMSO concentration, pH) that may alter compound solubility. For structurally related pyrazole-acetamides, solubility in DMSO >10 mg/mL is critical for consistent dosing .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., temperature, incubation time) and optimize assay reproducibility .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic or electrophilic environments?

- Modeling Tools : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., cyano group) or nucleophilic substitution (e.g., dichlorophenyl moiety). Validate with experimental data from analogous compounds .

- Reactivity Validation : Perform kinetic studies under varying pH and temperature conditions to correlate computational predictions with empirical reaction rates .

Data Contradiction Analysis

Q. Why might spectroscopic data (e.g., NMR, IR) conflict with crystallographic findings for this compound?

- Root Causes : Dynamic effects in solution (e.g., rotational isomerism) may obscure NMR signals, whereas XRD provides static solid-state conformation. For example, amide group planarity observed in XRD may not align with solution-phase NMR coupling constants .

- Resolution : Use variable-temperature NMR to detect conformational exchange broadening and correlate with XRD-derived torsion angles .

Q. How should researchers address discrepancies in biological activity between enantiomeric forms of the compound?

- Chiral Separation : Employ chiral HPLC or enzymatic resolution to isolate enantiomers. For pyrazole derivatives, immobilized lipases (e.g., Candida antarctica lipase B) have achieved >90% enantiomeric excess .

- Bioassay Design : Compare IC50 values of separated enantiomers in target-specific assays (e.g., kinase inhibition) to identify stereospecific interactions .

Experimental Design & Optimization

Q. What strategies enhance the stability of (Z)-enamide derivatives during long-term storage?

- Stabilization Methods : Store under inert gas (N2 or Ar) at ≤−20°C in amber vials to prevent photodegradation. For labile cyano groups, add desiccants (e.g., molecular sieves) to mitigate hydrolysis .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation pathways .

Q. How can reaction scalability be improved without compromising stereochemical purity?

- Flow Chemistry : Adapt batch synthesis to continuous flow systems to enhance heat/mass transfer. For diazomethane analogs, flow reactors reduced side reactions by 30% compared to batch methods .

- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported DMAP) to facilitate catalyst recovery and reduce metal contamination in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.